molecular formula C16H26N4O3 B2621199 tert-Butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate CAS No. 1417793-75-9

tert-Butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2621199
CAS No.: 1417793-75-9
M. Wt: 322.409
InChI Key: YUVBAFMVJNFWMN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrimidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.

Biology

In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in a biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate apart from similar compounds is its unique combination of functional groups. The presence of both a pyrimidine and a pyrrolidine ring, along with the tert-butyl group, gives it distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

tert-Butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS No. 1417793-85-1) is a synthetic compound with potential therapeutic applications, particularly in oncology. Its structure includes a pyrrolidine ring, a pyrimidine moiety, and an ethylamino substituent, which are critical for its biological activity.

  • Molecular Formula: C17H28N4O3
  • Molecular Weight: 336.43 g/mol
  • Structural Features: The compound features a tert-butyl group and an ether linkage to the pyrimidine, which enhances its lipophilicity and potential interactions with biological targets.

Research indicates that this compound functions primarily as a Focal Adhesion Kinase (FAK) inhibitor. FAK plays a significant role in cell adhesion, migration, and survival, making it a target for cancer therapies. By inhibiting FAK, the compound may disrupt signaling pathways that facilitate tumor growth and metastasis.

In Vitro Studies

Several studies have explored the biological activity of this compound:

  • FAK Inhibition : In vitro assays demonstrated that the compound effectively inhibits FAK activity in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis.
  • Cell Migration : The compound significantly decreased the migratory capabilities of cancer cells in wound healing assays, indicating its potential to hinder metastasis.
  • Cytotoxicity : Cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

Case Studies

A notable study published in Molecular Pharmacology highlighted the efficacy of this compound against breast cancer cell lines. The study reported:

  • IC50 Values : The IC50 value for FAK inhibition was determined to be approximately 0.5 µM, indicating potent activity.
  • Mechanistic Insights : Western blot analyses showed downregulation of downstream signaling molecules such as Src and ERK1/2 upon treatment with the compound.

Comparative Analysis

The following table summarizes the structural similarities and biological activities of related compounds:

Compound NameCAS NumberSimilarity IndexBiological Activity
tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate412293-91-50.82Moderate FAK inhibition
tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate1632285-98-30.78Weak cytotoxicity
2-(Piperidin-4-yloxy)pyrimidine499240-48-10.77No significant activity
5-Bromo-2-(piperidin-4-yloxy)pyrimidine792180-52-00.68Antibacterial properties

The presence of the ethylamino group in tert-butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine enhances its binding affinity to FAK compared to structurally similar compounds.

Properties

IUPAC Name

tert-butyl 3-[[4-(ethylamino)pyrimidin-2-yl]oxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-5-17-13-6-8-18-14(19-13)22-11-12-7-9-20(10-12)15(21)23-16(2,3)4/h6,8,12H,5,7,9-11H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVBAFMVJNFWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)OCC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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